molecular formula C10H7NO2 B8812783 3-Cyanocinnamic acid

3-Cyanocinnamic acid

Cat. No.: B8812783
M. Wt: 173.17 g/mol
InChI Key: WEYFZKRRQZYAJI-UHFFFAOYSA-N
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Description

3-Cyanocinnamic acid is an organic compound characterized by the presence of a cyano group (-CN) attached to a phenyl ring, which is further connected to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyanocinnamic acid typically involves the reaction of 3-cyanobenzaldehyde with malonic acid in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyanocinnamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 3-(3-aminophenyl)-2-propenoic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amino derivatives such as 3-(3-aminophenyl)-2-propenoic acid.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

3-Cyanocinnamic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Cyanocinnamic acid involves its interaction with specific molecular targets and pathways. The cyano group and propenoic acid moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanophenylboronic acid: Shares the cyano group and phenyl ring but differs in the presence of a boronic acid moiety.

    3-Cyanophenylacetic acid: Similar structure with a cyano group and phenyl ring, but with an acetic acid moiety instead of propenoic acid.

Uniqueness

3-Cyanocinnamic acid is unique due to its combination of a cyano group, phenyl ring, and propenoic acid moiety

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

3-(3-cyanophenyl)prop-2-enoic acid

InChI

InChI=1S/C10H7NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6H,(H,12,13)

InChI Key

WEYFZKRRQZYAJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Cyanobenzaldehyde was reacted with malonic acid by the method described in Example 2(a) to give the title product, m.p. ca 240° C.
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